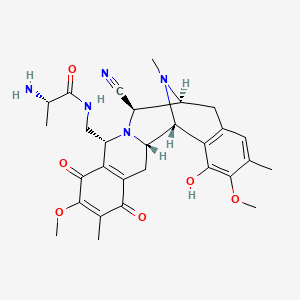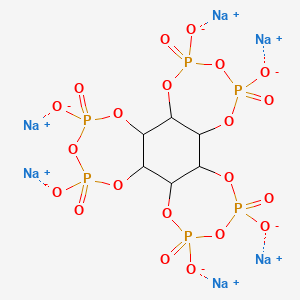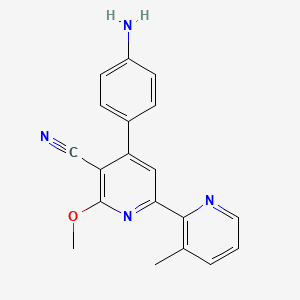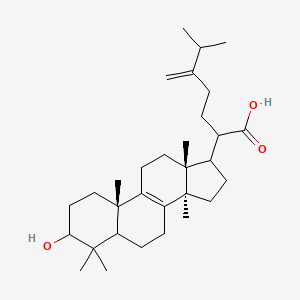
1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound often encountered in the study of nucleotides and nucleic acids. It’s characterized by a unique structure featuring a modified furanose ring and a pyrimidine base, which makes it significant in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized through the condensation of the appropriate sugar derivative with the pyrimidine base. Typically, reactions involve protecting groups for hydroxyl functionalities, selective deprotection, and the use of activating agents like triphosgene.
Industrial Production Methods: Industrial production generally employs large-scale organic synthesis techniques, utilizing catalysis to ensure high yield and purity. Enzymatic synthesis may also be explored for more environmentally friendly production routes, leveraging the specificity of biological catalysts.
化学反应分析
Types of Reactions: The compound undergoes various types of reactions, including oxidation and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, and nucleophilic agents for substitution reactions.
Major Products Formed: Reactions typically yield modified nucleosides or nucleotides depending on the conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.
科学研究应用
Chemistry: The compound is fundamental in the study of nucleic acid chemistry, serving as a building block for synthetic analogs.
Biology: In biology, this compound is crucial for understanding DNA and RNA interactions, playing a role in the study of genetic material.
Medicine: Medicinally, its derivatives are explored for antiviral and anticancer properties, especially in the development of novel therapeutics.
Industry: Industrially, it has applications in biotechnology, particularly in the synthesis of nucleic acid-based technologies and products.
作用机制
Compared to similar compounds like uridine or cytidine, 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione stands out due to its unique furanose ring modification. This alteration imparts distinct biochemical properties, making it suitable for specialized applications in both research and industry.
相似化合物的比较
Uridine
Cytidine
Thymidine
Guanosine
This compound offers a world of possibilities in scientific exploration, from fundamental research to practical applications in medicine and industry. Its unique structure and reactivity make it a subject of continuous study and fascination.
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8-,9-/m0/s1 |
InChI 键 |
UTQUILVPBZEHTK-ZITKLIBNSA-N |
手性 SMILES |
CN1C(=O)C=CN(C1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O |
规范 SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)

![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)
![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)




![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)

